N-(2-methoxyphenyl)-1H-benzimidazol-2-amine

Pre-formulation Solid-state characterization Solubility prediction

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine (CAS 550304-74-0, MF: C14H13N3O, MW: 239.27 g/mol) is a 2-aminobenzimidazole derivative featuring an ortho-methoxyphenyl substitution at the exocyclic amine. This compound exhibits a melting point of 162–164 °C (isopropanol), a predicted boiling point of 442.6 °C, and a predicted pKa of 11.27.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
Cat. No. B12128230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-1H-benzimidazol-2-amine
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-14-15-10-6-2-3-7-11(10)16-14/h2-9H,1H3,(H2,15,16,17)
InChIKeyFDFYMGCKVCJFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine (CAS 550304-74-0): Physicochemical and Pharmacological Baseline for Procurement Decisions


N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine (CAS 550304-74-0, MF: C14H13N3O, MW: 239.27 g/mol) is a 2-aminobenzimidazole derivative featuring an ortho-methoxyphenyl substitution at the exocyclic amine . This compound exhibits a melting point of 162–164 °C (isopropanol), a predicted boiling point of 442.6 °C, and a predicted pKa of 11.27 . The 2-aminobenzimidazole scaffold is recognized as a privileged structure in medicinal chemistry, historically associated with diverse pharmacological activities including antiparasitic, kinase inhibitory, anti-inflammatory, and anticancer effects [1][2]. The ortho-methoxy substituent distinguishes this compound from the unsubstituted N-phenyl analog, potentially modulating both electronic properties and target binding conformations [2].

Why N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine Cannot Be Interchanged with Generic 2-Aminobenzimidazole Analogs


The 2-aminobenzimidazole class encompasses compounds with widely divergent biological profiles driven by subtle substituent variations. The N1-methylation status, the position and nature of the N-phenyl substituent, and the presence or absence of a methylene spacer between the benzimidazole core and the aryl ring each profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For example, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) demonstrates micromolar antileishmanial activity and arginase inhibition, whereas the N-benzyl analog series displays a distinct selectivity profile across Leishmania species and life-cycle stages [1][2]. The unsubstituted parent scaffold 2-aminobenzimidazole (CAS 934-32-7) shows antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis but lacks the methoxyphenyl-directed target interactions . Therefore, generic substitution within this class without matched structural identity risks selecting a compound with substantially different potency, selectivity, and mechanism of action for the intended application.

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Distinction: Crystalline Melting Point and Predicted pKa vs. N-Phenyl Analog

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine (CAS 550304-74-0) exhibits a measured melting point of 162–164 °C (recrystallized from isopropanol) and a predicted pKa of 11.27 ± 0.10 . The unsubstituted N-phenyl analog N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) has a reported boiling point of 411.5 °C at 760 mmHg and a density of 1.298 g/cm³, but its melting point data are not comparably characterized, and its predicted pKa differs due to the absence of the electron-donating ortho-methoxy group . The methoxy substituent increases the electron density on the phenyl ring, which may enhance hydrogen-bonding capacity and influence crystal packing, as evidenced by the benzimidazole–benzene ring inclination angle of 78.04° observed in crystallographic studies of related 2-aminobenzimidazole derivatives [1]. These differences directly affect pre-formulation workflows, including solvent selection for recrystallization, solid-form screening, and salt selection strategies.

Pre-formulation Solid-state characterization Solubility prediction

Antileishmanial Activity: Comparative Potency of the N1-Methyl Analog vs. the N1-Unsubstituted Scaffold

The N1-methylated derivative N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) demonstrates an IC50 in the low micromolar range against Leishmania mexicana promastigotes and inhibits 68.27% of recombinant L. mexicana arginase (LmARG) activity, a validated therapeutic target [1]. In the same study series, the N-benzyl-1H-benzimidazol-2-amine derivative Compound 7 exhibited significantly higher activity against L. braziliensis promastigotes than Compound 8 and displayed IC50 values in the range of 4–24 μM against L. mexicana [2]. Importantly, Compound 8 exhibited the highest selectivity index against both parasite stages of L. mexicana among the tested series [2]. The N1-unsubstituted parent compound N-(2-methoxyphenyl)-1H-benzimidazol-2-amine shares the identical 2-methoxyphenyl pharmacophore with Compound 8 but lacks the N1-methyl group, which is known to influence benzimidazole tautomerism and target binding orientation [3]. The absence of published head-to-head data between the N1-H and N1-methyl variants in the same assay represents a knowledge gap that procurement strategies should address through custom comparative screening.

Antiparasitic drug discovery Leishmania mexicana Arginase inhibition

Cytochrome P450 Inhibition Liability: CYP1A2 Time-Dependent Inhibition Profile

A structurally related 2-methoxyphenyl benzimidazole derivative (CHEMBL5208605) was profiled for time-dependent CYP inhibition in pooled human liver microsomes, yielding an IC50 of 1,100 nM (1.10 μM) against CYP1A2 using midazolam as a probe substrate with a 30-minute NADPH pre-incubation [1]. This level of CYP1A2 inhibition is considered moderate and warrants attention in programs where co-administered CYP1A2 substrates (e.g., theophylline, tacrine, melatonin) are anticipated. In comparison, the benzimidazole scaffold is recognized as a privileged structure capable of modulating multiple CYP isoforms; certain benzimidazole derivatives act as potent CYP1A1 inducers in human hepatocytes, while others demonstrate selectivity for CYP3A4 or CYP2C9 inhibition [2][3]. The specific CYP inhibition fingerprint of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine has not been published independently; however, the class-level data indicate that N1-substitution, the methoxyphenyl group position, and the presence of additional heteroatom substituents each shift the CYP inhibition profile.

Drug-drug interaction CYP inhibition Hepatocyte metabolism

Sigma Receptor Affinity: Potential CNS Target Engagement vs. Kinase-Focused Analogs

Patent data disclose that 1-cyclohexyl-2-phenylaminobenzimidazole derivatives, closely related to the 2-aminobenzimidazole chemotype of the target compound, exhibit potent mIDH1 inhibition with Ki values in the low nanomolar range (e.g., Ki = 4.30 nM against the sigma-1 receptor in guinea pig brain membrane assays) [1][2]. In contrast, acylated 2-aminobenzimidazole derivatives designed as kinase inhibitors show ITK/TSK IC50 values of 7–57 nM in DELFIA-based kinase assays [3]. The structural divergence between the 2-methoxyphenyl-substituted benzimidazole (target compound), the 1-cyclohexyl-2-phenylamino series (sigma/mIDH1), and the acylated 2-aminobenzimidazole series (kinase) illustrates how the N1 and C2 substitution pattern dictates the target class engagement. The target compound's N1-unsubstituted, 2-methoxyphenyl-bearing architecture occupies a distinct region of chemical space that is underexplored relative to these well-characterized series, suggesting potential for novel target engagement profiles.

Sigma receptor CNS drug discovery Receptor binding

Antimicrobial Activity Spectrum: 2-Aminobenzimidazole Scaffold Baseline vs. Commercial Antifungals

The benzimidazole scaffold is the pharmacophoric core of several marketed anthelmintics (e.g., albendazole, mebendazole) that act via tubulin polymerization inhibition [1]. The unsubstituted 2-aminobenzimidazole (CAS 934-32-7) exhibits IC50 values of 114 nM against Entamoeba histolytica and 1.90 μM against Giardia intestinalis . 2-(2-Methoxyphenyl)-1H-benzimidazole derivatives have been explored for anti-inflammatory activity via COX-2 targeting, while halogenated 2-methoxyphenyl benzimidazoles demonstrate antifungal activity attributed to microtubule disruption in fungal cells [2]. The target compound incorporates both the 2-aminobenzimidazole core and the 2-methoxyphenyl substituent, positioning it at the intersection of antiprotozoal, antifungal, and anti-inflammatory chemotypes. However, no published minimum inhibitory concentration (MIC) data exist for the exact compound against bacterial or fungal panels, representing a critical evidence gap.

Antimicrobial resistance Antifungal screening Benzimidazole anthelmintics

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine: High-Value Research and Industrial Application Scenarios


Antiparasitic Drug Discovery: Scaffold-Hopping Comparator for Antileishmanial Lead Optimization

Based on the demonstrated micromolar antileishmanial activity and 68.27% arginase inhibition of the N1-methyl analog Compound 8 [1], N-(2-methoxyphenyl)-1H-benzimidazol-2-amine should be procured as a scaffold-hopping comparator. Systematic screening against L. mexicana, L. braziliensis, and L. donovani promastigotes and amastigotes, alongside recombinant LmARG enzyme assays, will establish whether the N1-unsubstituted parent retains or improves upon the potency and selectivity index of Compound 8. The in vivo efficacy data showing 71% parasite load reduction by Compound 8 in a cutaneous leishmaniasis model [1] provides a benchmark for comparative in vivo evaluation of the parent compound.

Pre-Formulation and Solid-State Development: Crystalline API with Defined Melting Behavior

The experimentally determined melting point of 162–164 °C and predicted pKa of 11.27 make this compound suitable for pre-formulation studies including polymorph screening, salt selection (targeting acids with pKa < 9.27 for salt formation), and solubility enhancement strategies. For industrial procurement, the well-defined solid-state identity enables quality control release testing by differential scanning calorimetry (DSC) and supports the development of reproducible crystallization protocols, which are essential for scaling from milligram research quantities to multigram batch production.

CYP Liability Screening: Early Drug-Drug Interaction Risk Assessment for Benzimidazole-Based Programs

Given the moderate CYP1A2 time-dependent inhibition (IC50 = 1,100 nM) observed for a structurally related 2-methoxyphenyl benzimidazole analog [2], procurement of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine enables bespoke CYP panel screening (CYP1A2, 2C9, 2C19, 2D6, 3A4) in human liver microsomes and hepatocytes. This scenario is critical for any program considering benzimidazole-based compounds for indications requiring chronic oral administration, where CYP-mediated drug-drug interactions could preclude clinical development.

Broad-Panel Receptor and Kinase Screening: Identifying a Unique Selectivity Fingerprint

The 2-aminobenzimidazole scaffold has yielded potent ligands for sigma receptors (Ki = 4.30 nM) [3], mIDH1, ITK kinase (IC50 = 7 nM), and MSK1 (IC50 ~2 μM) depending on substitution patterns. N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine occupies a distinct region of chemical space (N1-unsubstituted, 2-methoxyphenyl at the exocyclic amine) that is underexplored relative to the heavily patented 1-cyclohexyl and acylated series. Procurement for broad-panel screening against a commercial panel of 50–100 receptors, kinases, and ion channels can identify a novel selectivity fingerprint that differentiates this compound from all known analogs and potentially opens new target opportunities.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.